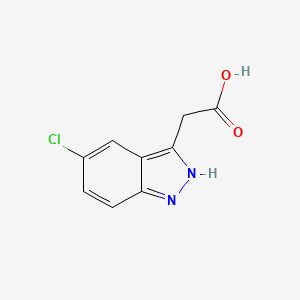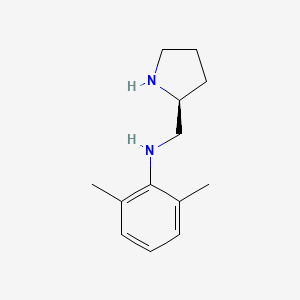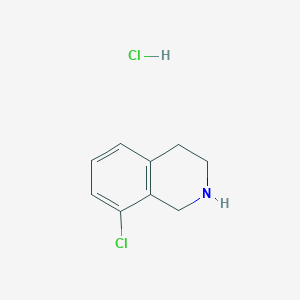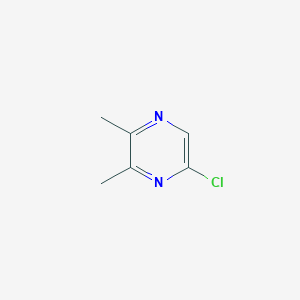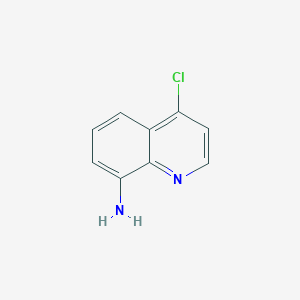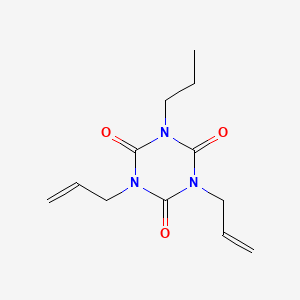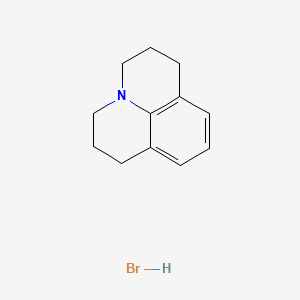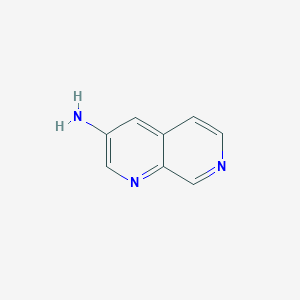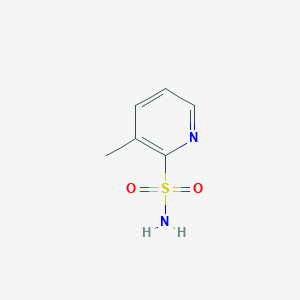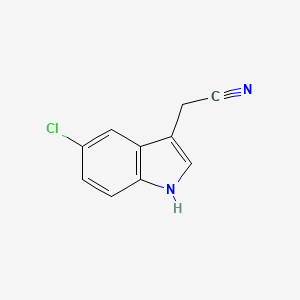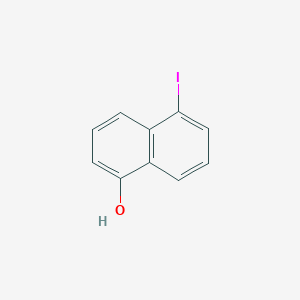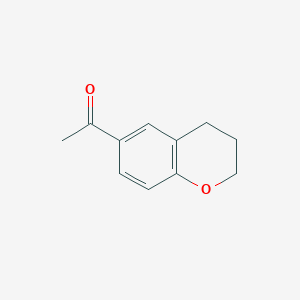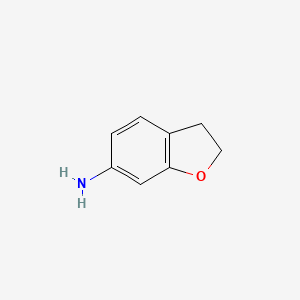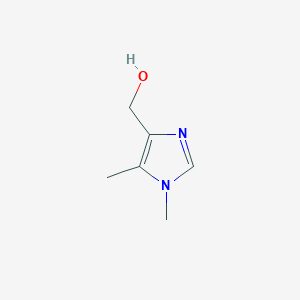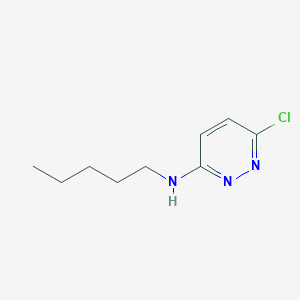
6-Chloro-N-pentylpyridazin-3-amine
Descripción general
Descripción
Aplicaciones Científicas De Investigación
-
Antifungal Applications
- Field : Biochemistry
- Application Summary : Pyridazine derivatives have been developed for their antifungal activities . They are often employed as plant virucides, fungicides, and have immense potential in agricultural science as plant growth regulators and crop protection agents .
- Methods of Application : An effective method has been developed for the preparation under mild conditions of novel pyridazine derivatives from the easily accessible starting materials mucochloric acid and benzene .
- Results : Some of the synthesized pyridazine derivatives displayed good antifungal activities against G. zeae, F. oxysporum and C. mandshurica in preliminary antifungal activity tests .
-
Biomedical Applications
- Field : Biomedicine
- Application Summary : Polysaccharides, which can be surface-modified or functionalized to have targeting ability through specific sugar parts, play an important role in modern medicine and have shown good therapeutic effects in scientific research . Amphiphilic polysaccharide micelles with good biocompatibility, degradability, high safety, easy structural modification, and special core-shell structure are regarded as ideal carriers for nanomedicines .
- Methods of Application : The review focuses on the hydrophobic modification designs of polysaccharides, the preparation methods and characteristics of micelles, and the applications of amphiphilic polysaccharide micelles in the field of biomedicine .
- Results : It is expected to provide some ideas and inspiration for the design of polysaccharide drug carriers .
-
Antimicrobial Applications
- Field : Microbiology
- Application Summary : Pyridazine derivatives have shown a wide range of pharmacological activities such as antimicrobial . They have been used in the development of new drugs and agrochemicals .
- Methods of Application : The synthesis of these derivatives often involves the use of mucochloric acid and benzene .
- Results : Various pyridazine based systems have been shown to have numerous practical applications, including antimicrobial activities .
-
Antidepressant Applications
- Field : Psychiatry
- Application Summary : Some pyridazine derivatives have been found to possess antidepressant properties .
- Methods of Application : The synthesis of these compounds often involves the use of mucochloric acid and benzene .
- Results : Pyridazine based systems have been shown to have numerous practical applications, including antidepressant activities .
-
Anti-hypertensive Applications
- Field : Cardiology
- Application Summary : Pyridazine derivatives have been found to possess anti-hypertensive properties .
- Methods of Application : The synthesis of these compounds often involves the use of mucochloric acid and benzene .
- Results : Pyridazine based systems have been shown to have numerous practical applications, including anti-hypertensive activities .
-
Anticancer Applications
- Field : Oncology
- Application Summary : Pyridazine derivatives have been found to possess anticancer properties .
- Methods of Application : The synthesis of these compounds often involves the use of mucochloric acid and benzene .
- Results : Pyridazine based systems have been shown to have numerous practical applications, including anticancer activities .
-
Antiplatelet Applications
- Field : Hematology
- Application Summary : Pyridazine derivatives have been found to possess antiplatelet properties . They have been used in the development of new drugs and agrochemicals .
- Methods of Application : The synthesis of these compounds often involves the use of mucochloric acid and benzene .
- Results : Pyridazine based systems have been shown to have numerous practical applications, including antiplatelet activities .
-
Antiulcer Applications
- Field : Gastroenterology
- Application Summary : Pyridazine derivatives have been found to possess antiulcer properties . They have been used in the development of new drugs and agrochemicals .
- Methods of Application : The synthesis of these compounds often involves the use of mucochloric acid and benzene .
- Results : Pyridazine based systems have been shown to have numerous practical applications, including antiulcer activities .
-
Herbicidal Applications
- Field : Agriculture
- Application Summary : Pyridazine derivatives have been found to possess herbicidal properties . They have been used in the development of new drugs and agrochemicals .
- Methods of Application : The synthesis of these compounds often involves the use of mucochloric acid and benzene .
- Results : Pyridazine based systems have been shown to have numerous practical applications, including herbicidal activities .
-
Antifeedant Applications
- Field : Entomology
- Application Summary : Pyridazine derivatives have been found to possess antifeedant properties . They have been used in the development of new drugs and agrochemicals .
- Methods of Application : The synthesis of these compounds often involves the use of mucochloric acid and benzene .
- Results : Pyridazine based systems have been shown to have numerous practical applications, including antifeedant activities .
-
Insecticidal Applications
- Field : Entomology
- Application Summary : A series of N-substituted 5–chloro-6-phenylpyridazin-3 (2 H )-one derivatives were synthesized based on previous work . All compounds were characterized by spectral data and tested for in vitro insecticidal activity against Plutella xylostella .
- Methods of Application : The compounds were synthesized based on previous work and tested for in vitro insecticidal activity against Plutella xylostella .
- Results : The results showed that the synthesized pyridazin-3 (2 H )-one compounds possessed good insecticidal activities .
Propiedades
IUPAC Name |
6-chloro-N-pentylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3/c1-2-3-4-7-11-9-6-5-8(10)12-13-9/h5-6H,2-4,7H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFGMCLSYOTWFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10561218 | |
| Record name | 6-Chloro-N-pentylpyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-pentylpyridazin-3-amine | |
CAS RN |
941294-42-4 | |
| Record name | 6-Chloro-N-pentyl-3-pyridazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-N-pentylpyridazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10561218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



